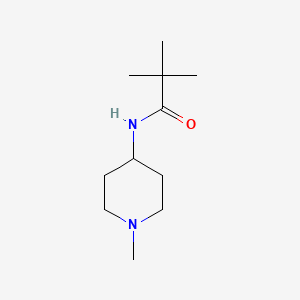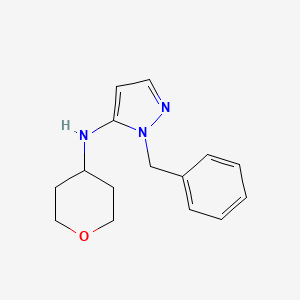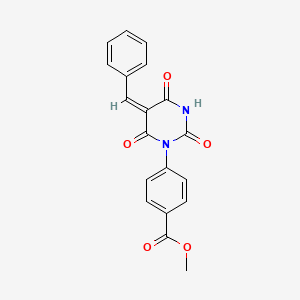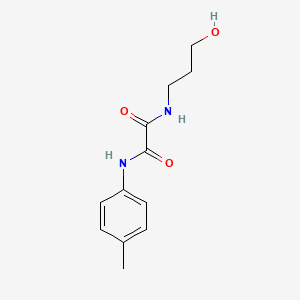![molecular formula C19H15NO4S B5205359 N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide, also known as DBS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the sulfonamide family and has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mechanism of Action
The exact mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is not fully understood. However, it has been proposed that N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide exerts its pharmacological effects by inhibiting various cellular pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK signaling pathways. N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors and plays a role in tumor progression and metastasis.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and cardioprotective effects. The compound has been found to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer cell lines. N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and leukocyte infiltration in animal models of inflammation. Furthermore, N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has been found to reduce oxidative stress and inflammation in animal models of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and relatively low toxicity. The compound is stable under normal laboratory conditions and can be easily dissolved in common solvents. Furthermore, N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has been shown to have relatively low toxicity in animal models, making it a suitable candidate for further preclinical studies. However, one limitation of N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is its relatively low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide research, including its potential use in combination therapy for cancer and other diseases. N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has been shown to enhance the efficacy of other chemotherapeutic agents and may have synergistic effects when used in combination with other drugs. Furthermore, future studies may focus on improving the bioavailability of N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide and developing novel formulations for its delivery. Finally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide and to identify potential new targets for its therapeutic applications.
Conclusion:
In conclusion, N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. The compound exhibits a range of pharmacological activities, including anti-tumor, anti-inflammatory, and cardioprotective effects. N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and relatively low toxicity. However, its low bioavailability may limit its effectiveness in vivo. Future research may focus on improving the bioavailability of N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide, developing novel formulations for its delivery, and identifying potential new targets for its therapeutic applications.
Synthesis Methods
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. The resulting compound can be purified using column chromatography to obtain pure N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to exhibit anti-tumor effects by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing leukocyte infiltration. Furthermore, N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-23-19-11-15-14-9-5-6-10-17(14)24-18(15)12-16(19)20-25(21,22)13-7-3-2-4-8-13/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJBQWZKABMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)


![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
![N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)


![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)